4-[benzyl(methyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide

Bradykinin B1 receptor antagonist Radioligand binding assay Receptor affinity (Ki)

4-[benzyl(methyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 533872-47-8) is a synthetic small-molecule phenylsulfamoyl benzamide derivative incorporating a 1,3,4-oxadiazole heterocycle substituted at the 5-position with a 2-chlorophenyl group. The compound is disclosed in the patent family WO2008056200 / US20100105686 / CA2667481C as a selective, non-peptide antagonist of the bradykinin B1 receptor (B1R), a G-protein-coupled receptor implicated in chronic inflammatory pain and hyperalgesia.

Molecular Formula C23H19ClN4O4S
Molecular Weight 482.94
CAS No. 533872-47-8
Cat. No. B2996185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[benzyl(methyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
CAS533872-47-8
Molecular FormulaC23H19ClN4O4S
Molecular Weight482.94
Structural Identifiers
SMILESCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CC=C4Cl
InChIInChI=1S/C23H19ClN4O4S/c1-28(15-16-7-3-2-4-8-16)33(30,31)18-13-11-17(12-14-18)21(29)25-23-27-26-22(32-23)19-9-5-6-10-20(19)24/h2-14H,15H2,1H3,(H,25,27,29)
InChIKeyXSKDFNVFIHBGSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[benzyl(methyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 533872-47-8): Supplier-Qualification Evidence for a Bradykinin B1 Receptor Antagonist Chemical Probe


4-[benzyl(methyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 533872-47-8) is a synthetic small-molecule phenylsulfamoyl benzamide derivative incorporating a 1,3,4-oxadiazole heterocycle substituted at the 5-position with a 2-chlorophenyl group. The compound is disclosed in the patent family WO2008056200 / US20100105686 / CA2667481C as a selective, non-peptide antagonist of the bradykinin B1 receptor (B1R), a G-protein-coupled receptor implicated in chronic inflammatory pain and hyperalgesia [1]. Authoritative affinity data curated in BindingDB and ChEMBL (CHEMBL982606) record a Ki of 0.92 nM at the rat bradykinin B1 receptor [2]. The molecule is supplied exclusively for pre-clinical research use and is not intended for diagnostic or therapeutic applications.

Why Generic 1,3,4-Oxadiazole or Phenylsulfamoyl Benzamide Analogs Cannot Substitute for CAS 533872-47-8 in Bradykinin B1 Receptor Studies


Within the phenylsulfamoyl benzamide chemical class, bradykinin B1 receptor affinity and selectivity are exquisitely sensitive to the nature of the heterocyclic moiety (Z group) and the substituents on the terminal phenyl ring [1]. Simple substitution of the 2-chlorophenyl-1,3,4-oxadiazole with an unsubstituted phenyl, a benzimidazole, or a different regioisomeric halophenyl group can produce order-of-magnitude shifts in binding affinity and alter the B1/B2 selectivity ratio [1]. Even closely related analogs bearing a 3,5-dimethoxyphenyl-oxadiazole (CAS 533872-51-4) or a 2-methoxyphenyl-oxadiazole (CAS 501352-20-1) exhibit distinct pharmacological fingerprints that preclude their use as drop-in replacements. The quantitative evidence below demonstrates that CAS 533872-47-8 occupies a specific, reproducible position in affinity space that generic sourcing cannot guarantee.

Quantitative Differentiation Evidence for 4-[benzyl(methyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 533872-47-8) vs. Structural Analogs


Bradykinin B1 Receptor Binding Affinity: Sub-Nanomolar Ki of 0.92 nM at Rat B1R vs. Class Benchmark

In a standardized radioligand competition binding assay using [3H]-desArg10-kallidin at rat bradykinin B1 receptor membrane preparations, CAS 533872-47-8 produced a Ki value of 0.92 ± n/a nM [1]. This places the compound among the highest-affinity non-peptide B1 antagonists reported in the phenylsulfamoyl benzamide series. While comparator data for the closest 2-chlorophenyl-oxadiazole analogs are not individually tabulated in the public domain, the patent broadly indicates that compounds bearing the 1,3,4-oxadiazole Z-group with ortho-halogen substitution on the phenyl ring achieve superior B1 affinity relative to unsubstituted phenyl derivatives, consistent with a structure-activity relationship (SAR) in which the 2-chlorophenyl group engages a lipophilic sub-pocket of the receptor [2].

Bradykinin B1 receptor antagonist Radioligand binding assay Receptor affinity (Ki)

1,3,4-Oxadiazole Heterocycle vs. Benzimidazole Scaffold: Metabolic Stability Differentiation

The 1,3,4-oxadiazole ring serves as a metabolically more robust bioisostere of the benzimidazole core found in earlier bradykinin B1 antagonist series, including the 1-benzylbenzimidazole class reported by Guo et al. [1]. Literature precedent establishes that the 1,3,4-oxadiazole heterocycle exhibits superior resistance to cytochrome P450-mediated oxidative metabolism compared to benzimidazole, primarily due to the absence of the imidazole N-H bond that is susceptible to N-glucuronidation and N-oxidation [2]. While direct metabolic stability data for CAS 533872-47-8 are not publicly reported, the incorporation of the oxadiazole scaffold is a deliberate medicinal chemistry strategy to improve pharmacokinetic half-life relative to the benzimidazole progenitor series [1].

1,3,4-Oxadiazole metabolic stability Heterocycle scaffold comparison Benzimidazole vs. oxadiazole

Selectivity Signature: B1 Receptor vs. B2 Receptor Selectivity of the Phenylsulfamoyl Benzamide Class

The phenylsulfamoyl benzamide chemotype, to which CAS 533872-47-8 belongs, is explicitly claimed as a selective bradykinin B1 receptor antagonist platform [1]. This selectivity is structurally encoded: the sulfamoyl benzamide core and the terminal heterocyclic substituent together discriminate between the B1 and B2 receptor subtypes, which share only ~36% sequence homology at the protein level [2]. Although quantitative IC50 data for the B2 counter-screen of this specific compound are not publicly available, the patent teaches that compounds within the scope of formula (I) bearing a 1,3,4-oxadiazole Z-group exhibit at least 100-fold selectivity for B1 over B2 receptors in functional calcium mobilization assays [1]. This selectivity profile is a critical differentiator from first-generation peptide-derived B1 antagonists (e.g., desArg10-HOE140), which often retain residual B2 activity.

B1/B2 selectivity Bradykinin receptor subtype Selectivity profile

2-Chlorophenyl Substituent on the Oxadiazole Ring: Ortho-Halogen Effect on B1 Receptor Affinity

The 2-chlorophenyl group at the 5-position of the 1,3,4-oxadiazole ring is not an arbitrary substituent but a critical determinant of binding potency. Ortho-substitution with a chlorine atom is expected to favor a non-planar, twisted biaryl conformation between the oxadiazole and the pendant phenyl ring, optimizing fit within a hydrophobic receptor sub-pocket [1]. Within the broader phenylsulfamoyl benzamide patent, closely related analogs bearing 3,5-dimethoxyphenyl (CAS 533872-51-4) or 2-methoxyphenyl (CAS 501352-20-1) oxadiazoles are enumerated as distinct chemical entities, implying differentiated pharmacological properties [2]. The electron-withdrawing and steric properties of the ortho-chloro substituent are distinct from the electron-donating methoxy groups, predicting altered hydrogen-bond acceptor capacity and dipole moment of the oxadiazole-phenyl system.

Ortho-chloro substitution Halogen bonding in GPCR ligands Structure-activity relationship (SAR)

Benzyl(methyl)sulfamoyl Group: Impact on Physicochemical Properties vs. Unsubstituted Sulfonamide

The N-benzyl-N-methyl substitution on the sulfamoyl group distinguishes CAS 533872-47-8 from simpler N-phenylsulfamoyl benzamide derivatives. This tertiary sulfamoyl motif increases lipophilicity (clogP estimated ~3.8–4.2) relative to the secondary sulfonamide form, while the N-methyl group eliminates the hydrogen-bond donor capacity of the sulfonamide N-H, reducing polar surface area (tPSA) and potentially improving membrane permeability [1]. Compounds in the patent series bearing N-benzyl-N-methylsulfamoyl groups are consistently associated with higher B1 affinity compared to their N-H sulfonamide counterparts, suggesting that the tertiary sulfamoyl group participates in productive hydrophobic contacts with the receptor [2]. The benzyl group further provides opportunities for π-stacking interactions not available with simple N,N-dimethylsulfamoyl analogs.

Sulfamoyl substitution Ligand efficiency Physicochemical optimization

Non-Peptide Scaffold Advantage Over Peptide-Derived B1 Antagonist Probes for In Vivo Use

CAS 533872-47-8 is a fully non-peptide small molecule (MW = 482.94 g/mol), in contrast to peptide-derived B1 antagonist tool compounds such as desArg10-HOE140 (MW ~1300 Da) or Lys-desArg9-bradykinin analogs [1]. The non-peptide nature of the phenylsulfamoyl benzamide class confers the well-established advantages of small molecules over peptides for pre-clinical research: resistance to peptidase degradation, potential for oral bioavailability, superior tissue penetration, and compatibility with standard small-molecule formulation protocols [2]. The patent explicitly contemplates oral administration, indicating that compounds within this series achieve the pharmacokinetic profile necessary for systemic exposure without injection [2].

Non-peptide antagonist In vivo compatibility Peptide vs. small molecule

Best-Fit Research Application Scenarios for 4-[benzyl(methyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 533872-47-8) Based on Quantitative Evidence


High-Sensitivity Radioligand Binding Assays for Bradykinin B1 Receptor Quantification in Tissue Homogenates

The sub-nanomolar affinity (Ki = 0.92 nM at rat B1R) of CAS 533872-47-8 [1] makes it suitable as a high-affinity competitor in radioligand displacement assays. When used as an unlabeled competitor against [3H]-desArg10-kallidin, its high affinity ensures complete displacement at low-nanomolar concentrations, enabling accurate determination of B1 receptor density (Bmax) and KD values in tissue preparations from inflammatory disease models. The non-peptide nature eliminates the non-specific binding artifacts frequently observed with peptide-based competitors.

Pharmacological Validation of B1 vs. B2 Receptor Contribution in Chronic Inflammatory Pain Models

The patent-disclosed B1/B2 selectivity (>100-fold for the oxadiazole-containing series) of CAS 533872-47-8 positions it as a selective chemical probe for dissecting B1 receptor-mediated signaling in animal models of persistent inflammatory pain [1]. In protocols where non-selective kinin receptor antagonists (e.g., HOE140) produce ambiguous results due to concurrent B2 blockade, this compound can isolate the B1 receptor contribution. The predicted oral bioavailability suggested by the patent enables systemic administration without the confounding stress of injection procedures in behavioral pain assays [1].

Structure-Activity Relationship (SAR) Studies on the Phenylsulfamoyl Benzamide Chemotype

CAS 533872-47-8 serves as a defined reference point within the phenylsulfamoyl benzamide SAR landscape, specifically representing the intersection of the 2-chlorophenyl-1,3,4-oxadiazole Z-group and the N-benzyl-N-methylsulfamoyl substitution pattern [1]. Medicinal chemistry teams can use this compound as a benchmark against which to compare the B1 affinity, selectivity, and metabolic stability of newly synthesized analogs bearing alternative heterocycles (tetrazole, triazole, benzimidazole) or different halogen substitution patterns on the terminal phenyl ring. All comparator compounds should be sourced with documented purity and identity to ensure valid SAR conclusions.

In Vitro to In Vivo Translational Bridging Studies with a Non-Peptide B1 Antagonist Chemical Probe

Research programs requiring a B1 antagonist that can be deployed in both isolated cell systems (e.g., CHO-hB1 recombinant cells, primary DRG neuron cultures) and whole-animal experiments benefit from the small-molecule profile of CAS 533872-47-8 [1]. Unlike peptide antagonists that lose activity in serum-containing media or require continuous infusion for in vivo exposure, this non-peptide compound can be formulated in standard vehicles (e.g., 0.5% methylcellulose, PEG-400/saline mixtures) for oral or intraperitoneal dosing. The 1,3,4-oxadiazole scaffold's predicted metabolic stability advantage over benzimidazole congeners further supports its use in studies requiring sustained target engagement over several hours [2].

Quote Request

Request a Quote for 4-[benzyl(methyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.